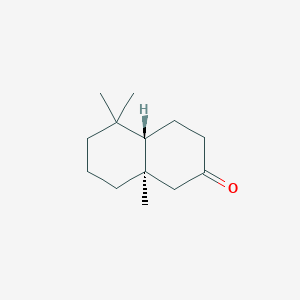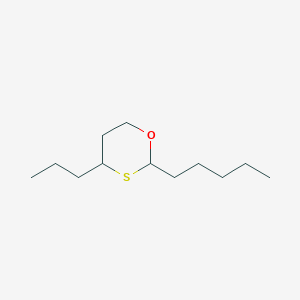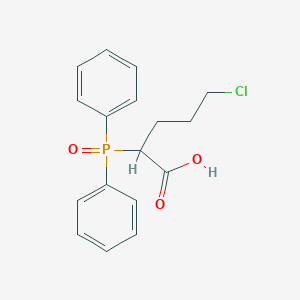![molecular formula C16H13ClO3 B14145959 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate CAS No. 4376-28-7](/img/structure/B14145959.png)
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate is a chemical compound with the molecular formula C16H13ClO3. It is known for its unique structure, which includes a phenyl group and a chloroacetate moiety. This compound has various applications in scientific research and industry due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate typically involves the reaction of 4-phenylphenacyl bromide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate involves its interaction with various molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-Oxo-2-(4-phenylphenyl)ethyl] acetate
- [2-Oxo-2-(4-phenylphenyl)ethyl] bromide
- [2-Oxo-2-(4-phenylphenyl)ethyl] iodide
Uniqueness
The presence of the chloroacetate group in [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate makes it unique compared to its analogs. This functional group imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
4376-28-7 |
|---|---|
Molekularformel |
C16H13ClO3 |
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate |
InChI |
InChI=1S/C16H13ClO3/c17-10-16(19)20-11-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
BTOKRZCIPHSHJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)





![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)
![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)


![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
